N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-2-iodobenzamide
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Overview
Description
N~1~-(2,6-DIMETHOXY-4-PYRIMIDINYL)-4-({[(2-IODOBENZOYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a pyrimidinyl group, an iodobenzoic acid derivative, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,6-DIMETHOXY-4-PYRIMIDINYL)-4-({[(2-IODOBENZOYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the 2,6-dimethoxypyrimidine derivative, followed by the introduction of the iodobenzoic acid moiety through a coupling reaction. The final step involves the formation of the benzenesulfonamide group under specific reaction conditions, such as the use of appropriate solvents and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2,6-DIMETHOXY-4-PYRIMIDINYL)-4-({[(2-IODOBENZOYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.
Medicine: The compound’s unique structure may make it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: It can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N1-(2,6-DIMETHOXY-4-PYRIMIDINYL)-4-({[(2-IODOBENZOYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form specific interactions with these targets, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
N~1~-(2,6-DIMETHOXY-4-PYRIMIDINYL)-4-AMINOBENZENESULFONAMIDE: Similar structure but lacks the iodobenzoic acid moiety.
N~1~-(2,6-DIMETHOXY-4-PYRIMIDINYL)-4-({[(2-CHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE: Similar structure with a chlorobenzoic acid derivative instead of iodobenzoic acid.
Uniqueness
N~1~-(2,6-DIMETHOXY-4-PYRIMIDINYL)-4-({[(2-IODOBENZOYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE is unique due to the presence of the iodobenzoic acid moiety, which imparts distinct chemical properties and potential applications. This structural feature differentiates it from other similar compounds and may contribute to its specific biological and chemical activities.
Properties
Molecular Formula |
C20H18IN5O5S2 |
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Molecular Weight |
599.4 g/mol |
IUPAC Name |
N-[[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]-2-iodobenzamide |
InChI |
InChI=1S/C20H18IN5O5S2/c1-30-17-11-16(23-19(24-17)31-2)26-33(28,29)13-9-7-12(8-10-13)22-20(32)25-18(27)14-5-3-4-6-15(14)21/h3-11H,1-2H3,(H,23,24,26)(H2,22,25,27,32) |
InChI Key |
YZRQZTKLZOBQOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3I)OC |
Origin of Product |
United States |
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